molecular formula C20H25N3O4S B3005175 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2309780-54-7

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B3005175
CAS No.: 2309780-54-7
M. Wt: 403.5
InChI Key: UVNDNJKMRKLQLY-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]dioxepine core (a seven-membered oxygenated heterocycle fused to a benzene ring) linked via an ethyl chain to a 3,5-dicyclopropyl-substituted pyrazole. The dicyclopropyl substituents on the pyrazole likely contribute to metabolic stability and steric effects, distinguishing it from simpler pyrazole derivatives .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNDNJKMRKLQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Pyrazole derivatives, which this compound is a part of, have been found to possess diverse biological activities. .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways are affected

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₃₁N₃O₃S
  • Molecular Weight: 357.53 g/mol
  • CAS Number: 2310153-68-3

The compound features a unique combination of a dioxepine ring and a sulfonamide group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the dioxepine structure via nucleophilic substitution.
  • Sulfonamide formation through reaction with sulfonyl chlorides.

This multi-step synthesis allows for the modification of various functional groups to enhance biological activity.

Research indicates that this compound interacts with specific molecular targets that influence various biological pathways. Notably:

  • Cyclin-dependent Kinases (CDKs): The compound may inhibit CDK activity, thereby affecting cell cycle progression and potentially leading to antiproliferative effects in cancer cells.
  • Enzyme Inhibition: It has been shown to interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells. The compound exhibited a dose-dependent response, with IC50 values indicating effective cytotoxicity .
Cell LineIC50 Value (µM)Percentage Inhibition
MCF-71085%
A5491578%
HeLa1280%

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 levels significantly compared to control groups. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Effects:
    In a recent study published in Der Pharma Chemica, the compound was tested against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
  • Mechanistic Insights:
    A study highlighted the interaction of this compound with DDR1/2 receptors involved in fibrosis, suggesting its role in modulating fibrotic responses in lung tissues . This positions it as a candidate for further development in treating idiopathic pulmonary fibrosis (IPF).
  • Pharmacokinetic Properties:
    Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further drug development.

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[b][1,4]dioxepine scaffold is structurally distinct from related heterocycles:

  • Oxazepines (e.g., in compound 4h from ): Contain one oxygen and one nitrogen atom in a seven-membered ring, offering different electronic profiles compared to the two-oxygen dioxepine system. This affects solubility and binding interactions .
  • Thiophenes (e.g., in compound 7a from ): Five-membered sulfur-containing rings lack the fused benzene and extended conjugation of dioxepines, reducing planar aromatic surface area for π-π stacking .

Functional Group Analysis

Compound Key Functional Groups Pharmacophore Implications
Target Compound Sulfonamide, dicyclopropyl-pyrazole Enhanced H-bonding; metabolic stability
7a () Methanone, pyrazole-thiophene Moderate H-bond acceptance; limited acidity
4h () Tetrazole, coumarin-oxazepine Bioisosteric replacement for carboxylic acid; fluorescence potential
  • Sulfonamide vs.

Physicochemical Properties

Property Target Compound 7a () 4h ()
Molecular Weight ~480 g/mol (estimated) ~350 g/mol (reported) ~600 g/mol (estimated)
LogP Higher (dicyclopropyl groups) Moderate (thiophene) Lower (tetrazole polarity)
Solubility Moderate (sulfonamide polarity) Low (non-polar thiophene) High (tetrazole ionization)
  • The target compound’s balance of lipophilic (cyclopropyl) and polar (sulfonamide) groups may enhance membrane permeability compared to 7a but reduce aqueous solubility relative to 4h .

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